molecular formula C29H23BrN4O5 B2592621 1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide CAS No. 901723-40-8

1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide

Cat. No.: B2592621
CAS No.: 901723-40-8
M. Wt: 587.43
InChI Key: LSXWQKGRPZUWBC-UHFFFAOYSA-N
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Description

1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a furan ring, and multiple functional groups such as bromine, methyl, and carboxamide.

Scientific Research Applications

1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis. Future research could explore the properties and potential uses of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan ring and other functional groups. Key reagents used in the synthesis include 4-bromoaniline, furan-2-carbaldehyde, and 4-methylbenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-chloroanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide
  • 1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of 1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide lies in its specific combination of functional groups and its potential biological activities. The presence of the bromine atom and the furan ring distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrN4O5/c1-18-4-11-22(12-5-18)34-28(37)24-13-6-19(27(36)31-16-23-3-2-14-39-23)15-25(24)33(29(34)38)17-26(35)32-21-9-7-20(30)8-10-21/h2-5,7-12,14,19,24-25H,6,13,15-17H2,1H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBCFDMGSDPODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3CCC(CC3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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